molecular formula C17H15N5 B227862 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Numéro de catalogue B227862
Poids moléculaire: 289.33 g/mol
Clé InChI: YKEVULXNKMWCPY-ZHACJKMWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine, also known as TDB or TAK-242, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. TDB was first synthesized in 2006 and has since been extensively studied for its ability to inhibit Toll-like receptor 4 (TLR4) signaling, which is involved in the immune response to bacterial infections.

Mécanisme D'action

4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of adaptor proteins that are necessary for downstream signaling. This results in reduced production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has been shown to reduce inflammation in animal models of sepsis and inflammatory bowel disease. In addition, 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has been shown to have anti-tumor effects in animal models of cancer. 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has also been shown to have a protective effect on the liver in animal models of liver injury.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine is its specificity for TLR4 signaling, which allows for targeted inhibition of this pathway. However, 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has a relatively short half-life in vivo, which may limit its therapeutic potential.

Orientations Futures

Future research on 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine could focus on developing more potent and selective TLR4 inhibitors, as well as exploring the potential therapeutic applications of 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine in other diseases. In addition, further studies on the pharmacokinetics and pharmacodynamics of 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine could help to optimize dosing regimens and improve its therapeutic potential.

Méthodes De Synthèse

The synthesis of 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves a multistep process starting with the reaction of 2-aminobenzimidazole with ethyl acetoacetate to form a benzimidazole intermediate. This intermediate is then reacted with 2-phenylacetaldehyde and ammonium acetate to form the triazine ring system. The final step involves reduction of the nitro group to form the amine.

Applications De Recherche Scientifique

4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has been studied extensively for its potential therapeutic applications in a variety of diseases, including sepsis, cancer, and inflammatory disorders. In preclinical studies, 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has been shown to inhibit TLR4 signaling and reduce inflammation in animal models of sepsis and inflammatory bowel disease. 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has also been shown to have anti-tumor effects in animal models of cancer.

Propriétés

Nom du produit

4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Formule moléculaire

C17H15N5

Poids moléculaire

289.33 g/mol

Nom IUPAC

4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C17H15N5/c18-16-20-15(11-10-12-6-2-1-3-7-12)22-14-9-5-4-8-13(14)19-17(22)21-16/h1-11,15H,(H3,18,19,20,21)/b11-10+

Clé InChI

YKEVULXNKMWCPY-ZHACJKMWSA-N

SMILES isomérique

C1=CC=C(C=C1)/C=C/C2N=C(N=C3N2C4=CC=CC=C4N3)N

SMILES

C1=CC=C(C=C1)C=CC2N=C(N=C3N2C4=CC=CC=C4N3)N

SMILES canonique

C1=CC=C(C=C1)C=CC2N=C(N=C3N2C4=CC=CC=C4N3)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.